4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
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Overview
Description
4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, a piperazine ring, and a sulfide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.
Attachment of the 4-Methylbenzyl Group: The final step involves the nucleophilic substitution of the piperazine nitrogen with 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to a tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Pharmacology: The compound can be studied for its potential as a receptor agonist or antagonist, enzyme inhibitor, or modulator of biological pathways.
Materials Science: It can be explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biology: The compound can be used in biochemical assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The quinazoline core can mimic endogenous ligands, allowing the compound to bind to target sites and modulate their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the sulfide linkage can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazino)benzaldehyde: Shares the piperazine and benzyl groups but lacks the quinazoline core and sulfide linkage.
2-methyl-N-[4-(4-methylpiperazino)benzyl]benzenesulfonamide: Contains a similar piperazine and benzyl structure but with a sulfonamide group instead of a sulfide linkage.
N-[4-(4-methylpiperazino)benzyl]benzenesulfonamide: Similar to the above compound but with different substituents on the benzyl group.
Uniqueness
4-Methylbenzyl 4-(4-methylpiperazino)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is unique due to its combination of a quinazoline core, piperazine ring, and sulfide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4S/c1-16-7-9-17(10-8-16)15-26-21-22-19-6-4-3-5-18(19)20(23-21)25-13-11-24(2)12-14-25/h7-10H,3-6,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHXXRFYFFMOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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